N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that falls within the class of amides. This compound features a complex molecular structure characterized by the presence of a furan ring, a thiophene ring, and a propanamide group, coupled with a methoxyphenyl moiety. The unique arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged along with its structural and chemical properties. Its synthesis and characterization have been discussed in various scientific literature, indicating its relevance in ongoing research.
This compound is classified as an organic amide due to the presence of the amide functional group (-C(=O)N-). It also features heterocyclic rings (furan and thiophene), which are significant in many biological activities and material properties.
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves several steps:
The synthesis may require specific catalysts, solvents, and temperature conditions optimized for each step to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular formula for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be represented as . The InChI key provides a unique identifier for this compound, which aids in its identification across various chemical databases.
InChI=1S/C19H20N2O2S/c1-13(22)16(20)14-7-8-18(23)21-15(14)9-10-24-19(18)12-11-17(19)2/h7-10,13H,11-12H2,1-6H3,(H,20,21)
This data indicates the complexity and potential reactivity of the compound due to its diverse functional groups.
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are often facilitated by specific reagents or catalysts that enhance reaction rates or selectivity towards desired products.
Potential mechanisms may include:
Further studies are required to elucidate specific targets and pathways affected by this compound.
The physical properties of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide include:
Chemical properties include:
Relevant analyses such as melting point determination or spectroscopic methods (NMR, IR) would provide additional insights into its characteristics.
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide shows promise in several scientific fields:
This compound represents an intriguing area of research due to its complex structure and potential applications across multiple scientific disciplines. Further exploration will likely reveal more about its capabilities and uses in various fields.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7